molecular formula C8H4BrF2IN2 B13497667 6-bromo-1-(difluoromethyl)-3-iodo-1H-indazole

6-bromo-1-(difluoromethyl)-3-iodo-1H-indazole

Cat. No.: B13497667
M. Wt: 372.94 g/mol
InChI Key: MNPWRIJOUNDOOY-UHFFFAOYSA-N
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Description

6-Bromo-1-(difluoromethyl)-3-iodo-1H-indazole is a heterocyclic compound that features both bromine and iodine substituents on an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-(difluoromethyl)-3-iodo-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of an indazole derivative. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(difluoromethyl)-3-iodo-1H-indazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-1-(difluoromethyl)-3-iodo-1H-indazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 6-bromo-1-(difluoromethyl)-3-iodo-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1-(difluoromethyl)-1H-indazole
  • 6-Bromo-1,1,1-trifluorohexane
  • 6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6-Bromo-1-(difluoromethyl)-3-iodo-1H-indazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interaction with other molecules. This dual halogenation can provide distinct advantages in terms of chemical stability and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H4BrF2IN2

Molecular Weight

372.94 g/mol

IUPAC Name

6-bromo-1-(difluoromethyl)-3-iodoindazole

InChI

InChI=1S/C8H4BrF2IN2/c9-4-1-2-5-6(3-4)14(8(10)11)13-7(5)12/h1-3,8H

InChI Key

MNPWRIJOUNDOOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N(N=C2I)C(F)F

Origin of Product

United States

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